molecular formula C12H16BrN B7860481 [(3-Bromophenyl)methyl](cyclopropylmethyl)methylamine

[(3-Bromophenyl)methyl](cyclopropylmethyl)methylamine

Cat. No.: B7860481
M. Wt: 254.17 g/mol
InChI Key: GOJFOANSNHATEK-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methylmethylamine is a chemical compound with the molecular formula C₁₁H₁₄BrN It is characterized by a bromophenyl group attached to a cyclopropylmethyl group, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromophenyl)methylmethylamine typically involves the following steps:

  • Bromination: The starting material, benzylamine, is brominated to introduce the bromophenyl group.

  • Cyclopropanation: The bromophenyl group is then reacted with cyclopropane to form the cyclopropylmethyl group.

  • Amination: Finally, the cyclopropylmethyl group is reacted with methylamine to complete the synthesis.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Bromophenyl)methylmethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of alcohols or ketones.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3-Bromophenyl)methylmethylamine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Bromophenyl)methylmethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3-Bromophenyl)methylmethylamine is unique due to its specific structural features. Similar compounds include:

  • N-(3-bromobenzyl) (cyclopropyl)methanamine: Similar in structure but lacks the methylamine group.

  • (3-Bromophenyl) (cyclopropylmethyl)sulfane: Contains a sulfane group instead of the amine group.

These compounds differ in their functional groups and, consequently, their chemical properties and applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-cyclopropyl-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-14(8-10-5-6-10)9-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJFOANSNHATEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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